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Compound of Interest

Compound Name: SR1664

Cat. No.: B610964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent non-agonist peroxisome

proliferator-activated receptor γ (PPARγ) ligands: SR1664 and its derivative, UHC1. The

development of non-agonist PPARγ ligands represents a significant advancement in

circumventing the adverse effects associated with full PPARγ agonists, such as

thiazolidinediones (TZDs), while retaining beneficial anti-diabetic and anti-inflammatory

properties. This comparison is supported by experimental data to aid researchers in selecting

the appropriate compound for their studies.

Introduction to Non-Agonist PPARγ Ligands
PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, insulin sensitivity, and

inflammation.[1] While full agonists of PPARγ, like TZDs, are effective in treating type 2

diabetes, their clinical use is hampered by side effects such as weight gain, fluid retention, and

bone loss.[1][2] A key breakthrough in the field was the discovery that the anti-diabetic benefits

of PPARγ activation could be separated from these side effects. This is achieved by specifically

inhibiting the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine

273 (Ser-273), a modification linked to insulin resistance, without inducing the classical

transcriptional agonism that drives adipogenesis.[1][2] SR1664 was one of the first synthetic

ligands developed to exhibit this unique profile.[2] UHC1 was subsequently developed as a

chemical modification of SR1664 to enhance its pharmacological properties.[3][4]
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Mechanism of Action: A Shared Pathway
Both SR1664 and UHC1 are classified as non-agonist PPARγ ligands. Their primary

mechanism of action is to bind to the PPARγ ligand-binding domain (LBD) and allosterically

inhibit the phosphorylation of Ser-273 by Cdk5.[2][3] This inhibition is crucial as the

phosphorylation of PPARγ at this site is associated with the dysregulation of a specific set of

genes that contribute to insulin resistance.[2] Unlike full agonists, these compounds do not

stabilize the activation function-2 (AF-2) helix in a conformation that recruits co-activators to

initiate the transcription of genes responsible for adipogenesis.[2] Consequently, they offer the

potential for insulin sensitization and anti-inflammatory effects without the hallmark side effects

of traditional PPARγ agonists.[2][3]
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Figure 1. Signaling pathway of non-agonist PPARγ ligands.
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Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the performance of

SR1664 and UHC1 based on available experimental evidence.

Table 1: In Vitro Performance

Parameter SR1664 UHC1 Reference(s)

PPARγ Binding Affinity

(IC50)
80 nM ~800 nM [2][5]

Inhibition of Cdk5-

mediated PPARγ

Phosphorylation

Half-maximal effects

between 20-200 nM

More potent than

SR1664
[2][4][5]

Classical

Transcriptional

Agonism

None None [2][3]

Table 2: In Vivo Performance in High-Fat Diet (HFD) Mice

Parameter SR1664 UHC1 Reference(s)

Dosage 30 mg/kg/day 30 mg/kg/day [5][6]

Effect on Glucose

Tolerance
Improved

More potent

improvement than

SR1664

[5]

Effect on Fasting

Glucose and Insulin
Reduced

More potent reduction

than SR1664
[5]

Anti-inflammatory

Effects

Reduced pro-

inflammatory gene

expression

More potent reduction

than SR1664
[5]

Side Effects (Weight

Gain, Fluid Retention)
Not observed Not observed [2][5]
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Table 3: Physicochemical and Pharmacokinetic Properties

| Parameter | SR1664 | UHC1 | Reference(s) | | :--- | :--- | :--- | | Solubility | Poor | Improved |[3]

[4][5] | | Pharmacokinetics | Poor | Improved |[3][4][5] | | In Silico Docking Score to PPARγ LBD

| Lower | Higher |[3][4] |

Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro Cdk5-mediated PPARγ Phosphorylation Assay
Objective: To assess the ability of SR1664 and UHC1 to inhibit the phosphorylation of PPARγ

by Cdk5.

Materials:

Recombinant full-length PPARγ protein

Active Cdk5/p25 kinase

[γ-32P]ATP

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 100 µM ATP)

SR1664 and UHC1 dissolved in DMSO

Rosiglitazone (as a positive control for inhibition of phosphorylation)

SDS-PAGE gels and autoradiography equipment

Procedure:

Prepare kinase reactions by combining recombinant PPARγ, Cdk5/p25, and the kinase

reaction buffer.

Add varying concentrations of SR1664, UHC1, rosiglitazone, or DMSO (vehicle control) to

the reactions.
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Initiate the phosphorylation reaction by adding [γ-32P]ATP.

Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

Stop the reactions by adding SDS-PAGE loading buffer.

Separate the proteins by SDS-PAGE.

Visualize the phosphorylated PPARγ by autoradiography.

Quantify the band intensities to determine the extent of phosphorylation inhibition.

PPARγ Transcriptional Activity Assay (Luciferase
Reporter Assay)
Objective: To determine if SR1664 and UHC1 act as classical agonists of PPARγ.

Materials:

HEK293T cells (or other suitable cell line)

Expression vector for full-length human PPARγ

Reporter plasmid containing a PPAR response element (PPRE) driving the expression of

firefly luciferase

Control plasmid expressing Renilla luciferase (for normalization)

Cell culture medium and reagents

Lipofectamine or other transfection reagent

SR1664 and UHC1 dissolved in DMSO

Rosiglitazone (as a positive agonist control)

Dual-luciferase reporter assay system

Procedure:
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Co-transfect HEK293T cells with the PPARγ expression vector, PPRE-luciferase reporter

plasmid, and the Renilla luciferase control plasmid.

After 24 hours, treat the transfected cells with varying concentrations of SR1664, UHC1,

rosiglitazone, or DMSO.

Incubate the cells for an additional 24 hours.

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer

and a dual-luciferase reporter assay system.

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for

variations in transfection efficiency and cell number.

Compare the luciferase activity in treated cells to that in vehicle-treated cells to determine

the level of transcriptional activation.

Start:
High-Fat Diet-Fed Mice

Daily administration of:
- Vehicle

- SR1664 (30 mg/kg)
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Figure 2. Experimental workflow for in vivo comparison.

In Vivo Efficacy in a High-Fat Diet (HFD) Mouse Model
Objective: To compare the anti-diabetic and anti-inflammatory effects of SR1664 and UHC1 in

an in vivo model of obesity and insulin resistance.

Animals:

Male C57BL/6J mice
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High-fat diet (e.g., 60% kcal from fat)

Procedure:

Induce obesity and insulin resistance by feeding mice a high-fat diet for a specified period

(e.g., 12-16 weeks).

Divide the HFD-fed mice into treatment groups: vehicle control, SR1664 (e.g., 30

mg/kg/day), and UHC1 (e.g., 30 mg/kg/day).

Administer the compounds or vehicle daily via oral gavage for a defined duration (e.g., 7-21

days).

Monitor body weight and food intake throughout the study.

Perform a glucose tolerance test (GTT) at the end of the treatment period to assess

improvements in glucose metabolism.

At the end of the study, collect fasting blood samples to measure plasma glucose, insulin,

and inflammatory markers.

Euthanize the mice and harvest adipose tissue.

Analyze the adipose tissue for:

The level of PPARγ phosphorylation at Ser-273 via Western blotting.

The expression of genes related to inflammation and insulin signaling via quantitative PCR

(qPCR).

Conclusion
Both SR1664 and UHC1 are valuable research tools for investigating the therapeutic potential

of non-agonist PPARγ modulation. The key distinction lies in the improved physicochemical

and pharmacokinetic properties of UHC1, which translate to enhanced in vivo efficacy

compared to its parent compound, SR1664.[3][4] While both compounds effectively block

Cdk5-mediated PPARγ phosphorylation without inducing classical agonism, UHC1

demonstrates more potent anti-diabetic and anti-inflammatory effects in preclinical models.[5]
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Researchers should consider these differences when selecting a compound for their specific

experimental needs. The development of UHC1 from SR1664 exemplifies a successful rational

drug design approach to optimize a promising therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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